molecular formula C16H11Cl2N3OS B3039045 4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide CAS No. 955962-38-6

4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide

Cat. No.: B3039045
CAS No.: 955962-38-6
M. Wt: 364.2 g/mol
InChI Key: QVXIPUOZCHJVHB-UHFFFAOYSA-N
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Description

4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide is a complex organic compound with significant applications in various scientific fields. It is known for its unique chemical structure, which includes a sulfoxide group, a pyrimidine ring, and a pyridine ring, making it a versatile molecule in synthetic chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenyl methyl sulfoxide with 6-chloro-2-(2-pyridinyl)-4-pyrimidinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide undergoes various chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfoxide can be reduced back to the corresponding sulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfoxide group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide is unique due to its sulfoxide group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-chloro-6-[(4-chlorophenyl)sulfinylmethyl]-2-pyridin-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3OS/c17-11-4-6-13(7-5-11)23(22)10-12-9-15(18)21-16(20-12)14-3-1-2-8-19-14/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXIPUOZCHJVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC(=N2)Cl)CS(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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